6-Thiomorpholinopyridin-3-ylboronic acid
Description
6-Thiomorpholinopyridin-3-ylboronic acid is a pyridinylboronic acid derivative featuring a thiomorpholine substituent at the 6-position of the pyridine ring. Boronic acids of this class are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures widely used in pharmaceuticals and materials science .
Properties
IUPAC Name |
(6-thiomorpholin-4-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2S/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIAMQRBDMKVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCSCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726149 | |
| Record name | [6-(Thiomorpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928160-85-4 | |
| Record name | [6-(Thiomorpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiomorpholinopyridin-3-ylboronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce a metal at the ortho position of the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.
Industrial Production Methods
Industrial production of 6-Thiomorpholinopyridin-3-ylboronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
6-Thiomorpholinopyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The thiomorpholine and pyridine rings can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Boronic Acid Derivatives: Depending on the specific oxidation or reduction conditions.
Scientific Research Applications
6-Thiomorpholinopyridin-3-ylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a reversible covalent inhibitor in biological systems.
Medicine: Explored for its role in drug discovery, particularly in the development of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Thiomorpholinopyridin-3-ylboronic acid primarily involves its role as a boronic acid derivative:
Molecular Targets: The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules.
Pathways Involved: The compound can participate in various biochemical pathways, depending on the specific target and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of 6-Thiomorpholinopyridin-3-ylboronic acid, derived from :
| Compound Name | Substituent (Position 6) | Molecular Formula | Molecular Weight | Similarity Score* | Key Features/Applications |
|---|---|---|---|---|---|
| 6-(Methylthio)pyridin-3-ylboronic acid | Methylthio (SCH₃) | C₆H₈BNO₂S | 169.01 | 0.94 | High reactivity in coupling reactions |
| 6-(Ethylthio)pyridin-3-ylboronic acid | Ethylthio (SC₂H₅) | C₇H₁₀BNO₂S | 183.04 | 0.91 | Improved lipophilicity |
| 6-(Phenylthio)pyridin-3-ylboronic acid | Phenylthio (SPh) | C₁₁H₁₀BNO₂S | 231.08 | 0.89 | Enhanced steric bulk |
| 6-(Isopropylthio)pyridin-3-ylboronic acid | Isopropylthio (SC₃H₇) | C₈H₁₂BNO₂S | 197.06 | 0.87 | Moderate solubility in polar solvents |
Structural and Electronic Differences
- Thiomorpholine vs. Thioethers : The thiomorpholine group introduces a cyclic sulfide with two nitrogen atoms, creating a more polarizable and electron-rich environment compared to linear thioethers (e.g., methylthio or ethylthio groups). This could enhance coordination with transition-metal catalysts in cross-coupling reactions .
- Solubility : Cyclic thioethers (e.g., thiomorpholine) may exhibit higher solubility in aprotic solvents compared to arylthio analogs (e.g., phenylthio), which are more lipophilic .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Applications : Analogous compounds, such as 6-(Methylthio)pyridin-3-ylboronic acid, demonstrate efficient coupling with aryl halides under palladium catalysis . The thiomorpholine variant’s electron-donating sulfur atom may further stabilize the boronate intermediate, enhancing reaction yields.
- Comparison with BOC-Protected Analogs: 6-(BOC-Methylamino)pyridine-3-boronic acid () highlights the role of protecting groups; the BOC group reduces nucleophilicity, whereas thiomorpholine’s free amine could enable additional functionalization .
Stability and Handling
- Thermal Stability : Thermogravimetric analysis (TGA) data for related boronic acids () suggest decomposition temperatures above 150°C, but thiomorpholine’s heterocyclic structure may alter thermal behavior due to increased hydrogen bonding .
Research Findings and Implications
- Synthetic Challenges: The synthesis of 6-Thiomorpholinopyridin-3-ylboronic acid may require multi-step protocols similar to those in , such as BOC protection/deprotection or cross-coupling with thiomorpholine precursors .
- Analytical Characterization : Techniques like X-ray diffractometry () and elemental analysis () are critical for confirming the crystal structure and purity of such boronic acids .
Biological Activity
6-Thiomorpholinopyridin-3-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique thiomorpholine ring and pyridine structure, which contribute to its biological activity, particularly in cancer therapy and as an inhibitor of certain enzymes.
Chemical Structure
The molecular structure of 6-Thiomorpholinopyridin-3-ylboronic acid can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHBNS |
| Molecular Weight | 223.10 g/mol |
| IUPAC Name | 6-Thiomorpholinopyridin-3-ylboronic acid |
| Structure | Structure |
The biological activity of 6-Thiomorpholinopyridin-3-ylboronic acid primarily involves its role as a protease inhibitor . It has been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cells, which can induce apoptosis in cancer cells. The boronic acid moiety is crucial for binding to the active site of proteases, enhancing the compound's efficacy.
Biological Activity
Research indicates that 6-Thiomorpholinopyridin-3-ylboronic acid exhibits a range of biological activities:
-
Anticancer Activity :
- In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- It induces apoptosis through the activation of caspases and the mitochondrial pathway.
-
Enzyme Inhibition :
- Acts as an inhibitor of serine proteases and cysteine proteases, which are involved in tumor progression and metastasis.
- The compound has shown effectiveness against specific targets such as cathepsins and trypsin-like proteases.
Case Studies
Several studies have highlighted the effectiveness of 6-Thiomorpholinopyridin-3-ylboronic acid in preclinical models:
- Study 1 : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported a decrease in cell viability by approximately 70% at concentrations of 10 µM after 48 hours .
- Study 2 : Research conducted on prostate cancer cells indicated that the compound inhibited cell migration and invasion, suggesting potential use in preventing metastasis .
Comparative Analysis
The following table summarizes the biological activities of 6-Thiomorpholinopyridin-3-ylboronic acid compared to other related compounds:
| Compound | Anticancer Activity | Enzyme Inhibition | Mechanism of Action |
|---|---|---|---|
| 6-Thiomorpholinopyridin-3-ylboronic acid | High | Yes | Proteasome inhibition |
| Boron-based compound A | Moderate | Yes | Caspase activation |
| Boron-based compound B | Low | No | Unknown |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
